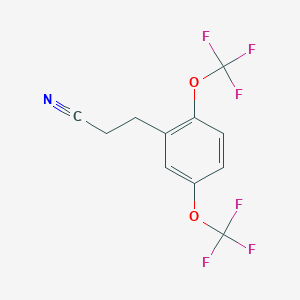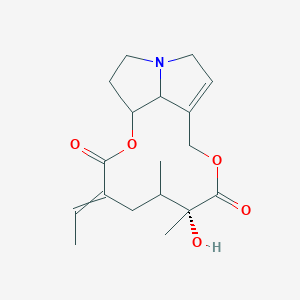
Senecionan-11,16-dione, 12-hydroxy-;Aureine;Senecionin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senecionine is a toxic pyrrolizidine alkaloid isolated from various botanical sources. It derives its name from the Senecio genus and is produced by many different plants in that genus, including Jacobaea vulgaris (Senecio jacobaea). It has also been isolated from several other plants, including Brachyglottis repanda, Emilia, Erechtites hieraciifolius, Petasites, Syneilesis, Crotalaria, Caltha leptosepala, and Castilleja . Senecionine is known for its hepatotoxic properties and can cause liver damage, cancer, and pyrrolizidine alkaloidosis upon ingestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of senecionine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of senecionine is not common due to its toxic nature. it can be extracted from plants that naturally produce it. The extraction process involves harvesting the plant material, drying it, and then using solvents to extract the alkaloid. The extract is then purified using techniques such as chromatography to isolate senecionine .
Analyse Chemischer Reaktionen
Types of Reactions: Senecionine undergoes several types of chemical reactions, including:
Oxidation: Senecionine can be oxidized to form senecionine N-oxide, a less toxic derivative.
Reduction: Reduction reactions can convert senecionine into various reduced forms, though these are less common.
Substitution: Substitution reactions can occur at the ester or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Senecionine N-oxide: Formed through oxidation.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Senecionine has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of pyrrolizidine alkaloids.
Biology: Studied for its toxic effects on various organisms, including its role in plant defense mechanisms.
Medicine: Research into its hepatotoxic effects and potential therapeutic uses in controlled doses.
Wirkmechanismus
Senecionine exerts its toxic effects primarily through its metabolism in the liver. After oral ingestion, it is absorbed from the gastrointestinal tract and metabolized via three pathways: N-oxidation, oxidation, and ester hydrolysis . The toxic metabolites formed during these processes can cause liver damage by inducing apoptosis and autophagy in liver cells . The cytochrome P450 enzymes play a crucial role in the bioactivation of senecionine, leading to the formation of reactive intermediates that damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Seneciphylline: Another pyrrolizidine alkaloid with similar toxic properties.
Monocrotaline: Known for its pulmonary toxicity.
Heliotrine: Exhibits moderate toxicity compared to senecionine.
Senecionine’s unique combination of chemical structure and biological activity makes it a compound of significant interest in various fields of scientific research.
Eigenschaften
Molekularformel |
C18H25NO5 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/t11?,14?,15?,18-/m1/s1 |
InChI-Schlüssel |
HKODIGSRFALUTA-JYJNOHBYSA-N |
Isomerische SMILES |
CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14791637.png)
![3-(3-Methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B14791638.png)

![2-Methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxylic acid](/img/structure/B14791654.png)
![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14791667.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14791677.png)
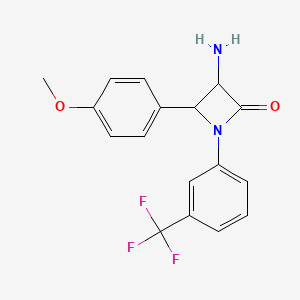
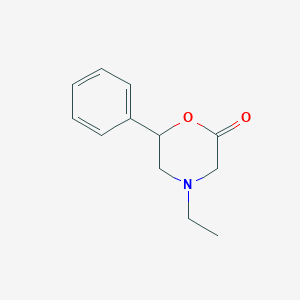
![N'-hydroxy-2-[(2-hydroxyethyl)(methyl)amino]benzene-1-carboximidamide](/img/structure/B14791689.png)
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)

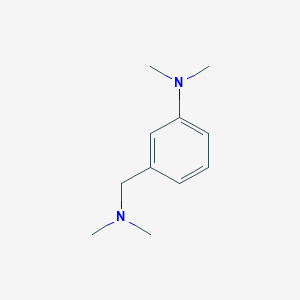
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)
